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molecular formula C9H15N B3153908 2-Azaadamantane CAS No. 768-41-2

2-Azaadamantane

Cat. No. B3153908
M. Wt: 137.22 g/mol
InChI Key: ZLSDEVRDASOICE-UHFFFAOYSA-N
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Patent
US08329909B2

Procedure details

To 1.0 g of N-benzyloxycarbonyl-4-bromo-2-azaadamantane, 10 g of ethanol, 0.32 g of triethylamine and 0.5 g of 10 wt % Pd/C (containing 50% of water) were charged, followed by stirring at 20 to 30° C. for 5 hours while 0.5 MPa of a hydrogen pressure was applied. Filtration by Celite (registered trademark by Celite Corporation) was carried out to remove a solid, and the mother liquor was quantitatively analyzed, whereupon the yield of 2-azaadamantane was 85%.
Name
N-benzyloxycarbonyl-4-bromo-2-azaadamantane
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.32 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH:18]2[CH2:19][CH:14]3[CH2:15][CH:16]([CH2:21][CH:12]1[CH2:13]3)[CH:17]2Br)=O)C1C=CC=CC=1.C(O)C.[H][H]>[Pd].C(N(CC)CC)C>[CH:12]12[CH2:21][CH:16]3[CH2:15][CH:14]([CH2:19][CH:18]([CH2:17]3)[NH:11]1)[CH2:13]2

Inputs

Step One
Name
N-benzyloxycarbonyl-4-bromo-2-azaadamantane
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1C2CC3CC(C(C1C3)Br)C2
Name
Quantity
10 g
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
0.32 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration by Celite (registered trademark by Celite Corporation)
CUSTOM
Type
CUSTOM
Details
to remove a solid

Outcomes

Product
Name
Type
Smiles
C12NC3CC(CC(C1)C3)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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